5-Ethynyl-N,N-dimethylpyrimidin-2-amine: A Bifunctional Scaffold for Click Chemistry and Kinase Inhibitor Design
Executive Summary In modern drug discovery and bioconjugation, the demand for highly modular, bifunctional building blocks is paramount. 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3) represents a highly spe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and bioconjugation, the demand for highly modular, bifunctional building blocks is paramount. 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3) represents a highly specialized molecular scaffold that bridges two critical domains in medicinal chemistry: target-directed kinase inhibition and bioorthogonal click chemistry[1][2].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic vector. The compound features an electron-deficient pyrimidine core, an electron-donating N,N-dimethylamino group, and a terminal alkyne. This specific arrangement allows researchers to anchor the molecule into protein binding pockets while simultaneously providing an orthogonal handle for rapid structural diversification or fluorophore conjugation.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of a building block is the first step in predicting its behavior in complex catalytic cycles or biological systems.
Structural Causality:
The electron-withdrawing nature of the pyrimidine ring increases the acidity of the terminal alkyne proton at the C5 position. This subtle electronic shift facilitates easier deprotonation during the formation of the copper-acetylide intermediate in click chemistry, accelerating reaction kinetics compared to unactivated aliphatic alkynes[3]. Conversely, the N,N-dimethyl group at the C2 position donates electron density back into the ring, stabilizing the system and preventing unwanted N-alkylation side reactions that frequently plague primary 2-aminopyrimidines during cross-coupling.
Mechanistic Utility in Medicinal Chemistry
The 2-Aminopyrimidine Pharmacophore in Kinase Inhibition
The 2-aminopyrimidine motif is a privileged scaffold in oncology, frequently utilized to anchor inhibitors into the ATP-binding pocket of kinases (e.g., FLT3, CDK2, EPHA2, and IKKβ)[4][5][6].
Mechanistically, the pyrimidine N1/N3 nitrogens act as bidentate hydrogen bond acceptors, forming canonical interactions with the amide backbone of the kinase hinge region (such as Cys694 in FLT3 or Cys99 in IKKβ)[4][6]. By substituting the 2-position with an N,N-dimethyl group, the hydrogen bond donor capacity is removed, altering the binding profile to favor specific kinase conformations. The dimethyl vector typically projects outward into the solvent-exposed channel, enhancing solubility, while the 5-ethynyl group acts as a rigid, linear vector projecting deep into the hydrophobic back pocket or gatekeeper region[5].
Bioorthogonal Derivatization via CuAAC
The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This reaction yields 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity[2]. In drug development, this handle is routinely utilized to synthesize PROTACs (Proteolysis Targeting Chimeras) by linking the kinase-binding pyrimidine to an E3 ligase ligand, or to attach fluorescent probes for target engagement assays[2].
Fig 1: Structural diversification pathways of 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocol for the CuAAC bioconjugation of 5-ethynyl-N,N-dimethylpyrimidin-2-amine is designed as a self-validating system . Every reagent choice is grounded in chemical causality.
Protocol: CuAAC Bioconjugation (Click Chemistry)
Objective: Conjugate 5-ethynyl-N,N-dimethylpyrimidin-2-amine to an azide-functionalized probe (R-N3) to form a 1,4-disubstituted triazole.
Reagent Causality:
Solvent (t-BuOH/H2O 1:1): Required to co-solubilize the organic alkyne/azide and the inorganic copper salts.
CuSO4 & Sodium Ascorbate (NaAsc): NaAsc reduces Cu(II) to the catalytically active Cu(I) in situ. This is vastly superior to using Cu(I) salts directly (like CuI), which rapidly oxidize in air, stalling the catalytic cycle and promoting unwanted Glaser homocoupling[3].
TBTA Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine encapsulates the Cu(I) ion, protecting it from oxidation and disproportionation in aqueous environments, thereby accelerating the cycloaddition[3].
Step-by-Step Methodology:
Preparation: In a 10 mL round-bottom flask, dissolve 5-ethynyl-N,N-dimethylpyrimidin-2-amine (1.0 eq, 0.1 mmol) and the target Azide (1.0 eq, 0.1 mmol) in 2 mL of t-butanol.
Ligand Addition: Add TBTA (0.1 eq, 0.01 mmol) to the organic mixture and stir for 5 minutes.
Catalyst Activation (The Self-Validating Step): In a separate vial, dissolve CuSO4·5H2O (0.05 eq, 0.005 mmol) in 1 mL of distilled water (solution will be pale blue). Add Sodium Ascorbate (0.2 eq, 0.02 mmol) to the aqueous solution.
In-Process Control (IPC): The solution must immediately transition from blue to colorless/pale yellow, validating the successful reduction of Cu(II) to Cu(I). If the solution remains blue, the ascorbate is degraded and must be replaced.
Reaction Initiation: Add the activated aqueous Cu(I) solution dropwise to the organic mixture. Stir at room temperature for 2–4 hours.
Monitoring & Quenching: Monitor via LC-MS. The reaction is complete when the alkyne mass (147.18 m/z) disappears, replaced by the product mass (147.18 + MW_Azide). Quench by diluting with water and extracting with ethyl acetate (3 x 5 mL).
Fig 2: CuAAC catalytic cycle showing the conversion of the terminal alkyne to a 1,2,3-triazole.
3.[4] Title: Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry
Source: acs.org
URL:
4.[5] Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors | Journal of Medicinal Chemistry
Source: acs.org
URL:
5.[6] Title: Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer
Source: acs.org
URL:
6.[2] Title: Signature of click chemistry in advanced techniques for cancer therapeutics
Source: rsc.org
URL:
step-by-step synthesis pathway for 5-ethynyl-N,N-dimethylpyrimidin-2-amine
An In-depth Technical Guide to the Synthesis of 5-ethynyl-N,N-dimethylpyrimidin-2-amine For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a privileged heterocyclic mo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 5-ethynyl-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of an ethynyl group at the 5-position of the pyrimidine ring can significantly modulate the biological activity of a molecule, making the synthesis of 5-ethynylpyrimidine derivatives a key area of interest for drug discovery programs. This guide provides a detailed, , a valuable building block for the creation of novel compounds with potential therapeutic applications. The presented synthesis is a multi-step process commencing from the readily available starting material, 2-aminopyrimidine.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 5-ethynyl-N,N-dimethylpyrimidin-2-amine, suggests a strategy centered around the formation of the carbon-carbon bond between the pyrimidine ring and the ethynyl group. The Sonogashira cross-coupling reaction is the ideal method for this transformation.[2][3] This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[3] Therefore, a key intermediate in our forward synthesis will be a 5-halopyrimidine derivative. To ensure the presence of the N,N-dimethylamino group at the 2-position, this functionalization can be carried out prior to the coupling reaction. The terminal ethynyl group can be introduced directly or via a protected alkyne, such as trimethylsilylacetylene, which would then require a final deprotection step.
The proposed forward synthetic pathway is outlined below:
Caption: Overall synthetic workflow for 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
The initial step involves the regioselective bromination of 2-aminopyrimidine at the 5-position. This is achieved using N-bromosuccinimide (NBS) as the brominating agent.
Protocol:
To a solution of 2-aminopyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.[4]
Allow the reaction mixture to warm to room temperature and stir overnight in the dark.[4]
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Wash the resulting solid with water and filter to obtain the crude product.
The crude 2-amino-5-bromopyrimidine can be further purified by recrystallization or used directly in the next step if of sufficient purity. A high yield of the white solid product is expected.[4]
Reagent/Solvent
Molecular Weight ( g/mol )
Moles
Equivalents
2-Aminopyrimidine
95.10
1
1.0
N-Bromosuccinimide
177.98
1.05
1.05
Acetonitrile
41.05
-
-
Table 1: Reagents for the synthesis of 2-amino-5-bromopyrimidine.
Step 2: Synthesis of 5-Bromo-N,N-dimethylpyrimidin-2-amine
The next step is the exhaustive methylation of the primary amino group of 2-amino-5-bromopyrimidine to yield the corresponding N,N-dimethylamino derivative.
Protocol:
Suspend 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
Add a base, for instance, sodium hydride (NaH, 2.5 eq), portion-wise at 0 °C.
After the initial effervescence ceases, add methyl iodide (CH₃I, 2.5 eq) dropwise.
Allow the reaction to stir at room temperature and monitor its progress by TLC.
Upon completion, carefully quench the reaction with water.
Extract the product with a suitable organic solvent like ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain 5-bromo-N,N-dimethylpyrimidin-2-amine.
Reagent/Solvent
Molecular Weight ( g/mol )
Moles
Equivalents
2-Amino-5-bromopyrimidine
173.99
1
1.0
Sodium Hydride (60% dispersion in mineral oil)
40.00
2.5
2.5
Methyl Iodide
141.94
2.5
2.5
Dimethylformamide
73.09
-
-
Table 2: Reagents for the synthesis of 5-bromo-N,N-dimethylpyrimidin-2-amine.
Step 3: Sonogashira Coupling for the Synthesis of 5-((Trimethylsilyl)ethynyl)-N,N-dimethylpyrimidin-2-amine
This key step involves the palladium and copper-catalyzed Sonogashira coupling of 5-bromo-N,N-dimethylpyrimidin-2-amine with (trimethylsilyl)acetylene.[2][3]
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Protocol:
To a dry Schlenk flask under an argon atmosphere, add 5-bromo-N,N-dimethylpyrimidin-2-amine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).[2]
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) via syringe.[2]
Add (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture dropwise.[2]
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.[2]
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove the catalyst.[2]
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[2]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain 5-((trimethylsilyl)ethynyl)-N,N-dimethylpyrimidin-2-amine.[2]
Reagent/Solvent
Molecular Weight ( g/mol )
Moles
Equivalents
5-Bromo-N,N-dimethylpyrimidin-2-amine
202.08
1
1.0
Pd(PPh₃)₂Cl₂
701.90
0.02
0.02
Copper(I) Iodide
190.45
0.04
0.04
(Trimethylsilyl)acetylene
98.22
1.2
1.2
Triethylamine
101.19
3.0
3.0
Tetrahydrofuran
72.11
-
-
Table 3: Reagents for the Sonogashira coupling reaction.
Step 4: Deprotection to Yield 5-Ethynyl-N,N-dimethylpyrimidin-2-amine
The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This can be achieved under mild conditions.[5]
Protocol:
Dissolve 5-((trimethylsilyl)ethynyl)-N,N-dimethylpyrimidin-2-amine (1.0 eq) in a mixture of methanol and tetrahydrofuran.
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
Upon completion, remove the solvent under reduced pressure.
Partition the residue between water and ethyl acetate.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography to afford the final product, 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
Table 4: Reagents for the deprotection of the silyl group.
Conclusion
This guide has detailed a robust and efficient multi-step synthesis of 5-ethynyl-N,N-dimethylpyrimidin-2-amine from commercially available 2-aminopyrimidine. The key transformations include a regioselective bromination, N,N-dimethylation, a Sonogashira cross-coupling reaction, and a final deprotection step. The provided protocols are based on well-established chemical transformations and offer a solid foundation for researchers to synthesize this valuable building block for applications in medicinal chemistry and drug discovery.
References
Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC. National Center for Biotechnology Information. Retrieved from [Link]
PatSnap. (n.d.). Preparation method of 2-azyl-5-bromopyrimidine. Eureka by PatSnap. Retrieved from [Link]
Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. Google Patents.
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Retrieved from [Link]
SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Retrieved from [Link]
Overberger, C. G., & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine1. Journal of the American Chemical Society, 76(7), 1879–1881. [Link]
Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. National Center for Biotechnology Information. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde - PMC. National Center for Biotechnology Information. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]
The Solubility Profile of 5-ethynyl-N,N-dimethylpyrimidin-2-amine: A Technical Guide for Drug Discovery and Development Professionals
Foreword: Navigating the Critical Path of Pre-formulation with 5-ethynyl-N,N-dimethylpyrimidin-2-amine In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, offe...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Navigating the Critical Path of Pre-formulation with 5-ethynyl-N,N-dimethylpyrimidin-2-amine
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for targeting a wide array of biological entities.[1] The subject of this guide, 5-ethynyl-N,N-dimethylpyrimidin-2-amine, represents a contemporary evolution of this privileged structure, incorporating an ethynyl group—a small, yet functionally significant moiety known to enhance binding affinities and modulate metabolic stability. As researchers and drug development professionals, our ability to effectively advance such promising molecules is fundamentally tethered to a comprehensive understanding of their physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.
This in-depth technical guide is designed to provide a detailed and practical solubility profile of 5-ethynyl-N,N-dimethylpyrimidin-2-amine in a range of common organic solvents. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific compound, this document provides a robust framework for its characterization. We will delve into its predicted physicochemical characteristics, present a semi-quantitative solubility profile based on the closely related 2-aminopyrimidine, and offer a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is structured to empower researchers with the foundational knowledge and practical tools necessary to navigate the critical pre-formulation and process development stages for this promising molecule.
Physicochemical Characterization of 5-ethynyl-N,N-dimethylpyrimidin-2-amine: A Structural Rationale for its Solubility Behavior
A molecule's solubility is intrinsically linked to its structural and electronic properties. 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS Number: 1196146-66-3) is a tertiary amine derivative of the pyrimidine core.[2] A comprehensive analysis of its structure provides critical insights into its anticipated interactions with various organic solvents.
Key Structural Features Influencing Solubility:
The Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, is an electron-rich aromatic heterocycle. This feature allows for potential π-π stacking interactions and dipole-dipole interactions with suitable solvents.
The 2-dimethylamino Group: This tertiary amine group is a key contributor to the molecule's polarity and basicity. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. The presence of the dimethyl substitution, however, precludes its function as a hydrogen bond donor.[3]
The 5-ethynyl Group: The carbon-carbon triple bond of the ethynyl moiety introduces a region of high electron density, capable of participating in dipole-dipole and quadrupole interactions. This group is relatively non-polar.
Predicted Lipophilicity: The predicted octanol-water partition coefficient (XlogP) for 5-ethynyl-N,N-dimethylpyrimidin-2-amine is approximately 0.9. This value suggests a balanced hydrophilic-lipophilic character, indicating that the compound is likely to exhibit solubility in a range of both polar and moderately non-polar solvents.
Based on these features, it can be inferred that 5-ethynyl-N,N-dimethylpyrimidin-2-amine is a moderately polar compound. Its solubility will be governed by a combination of hydrogen bonding (as an acceptor), dipole-dipole interactions, and van der Waals forces.
A Semi-Quantitative Solubility Profile: Leveraging Data from a Structural Analog
In the absence of direct experimental data for 5-ethynyl-N,N-dimethylpyrimidin-2-amine, we can extrapolate a probable solubility profile from its parent compound, 2-aminopyrimidine. A recent study meticulously determined the solubility of 2-aminopyrimidine in seventeen organic solvents at various temperatures.[4][5] While the ethynyl and dimethylamino substituents will undoubtedly influence the absolute solubility values, the general trends observed for 2-aminopyrimidine provide a valuable starting point for solvent selection in experimental settings.
The following table presents the molar solubility of 2-aminopyrimidine at 298.15 K (25 °C) as a proxy for the expected solubility behavior of 5-ethynyl-N,N-dimethylpyrimidin-2-amine. It is crucial to interpret this data as a qualitative to semi-quantitative guide.
Solvent Class
Representative Solvents
Predicted Qualitative Solubility of 5-ethynyl-N,N-dimethylpyrimidin-2-amine
Rationale for Prediction
Protic Polar Solvents
Methanol, Ethanol, n-Propanol, Isopropanol
High to Moderate
The pyrimidine nitrogens and the dimethylamino group can act as hydrogen bond acceptors, facilitating strong interactions with protic solvents. The presence of the non-polar ethynyl and dimethyl groups may slightly reduce solubility compared to 2-aminopyrimidine.
Favorable dipole-dipole interactions are expected between the polar C-N bonds and the ethynyl group of the solute and the polar functional groups of the solvent.
Ketone Solvents
Cyclopentanone, Cyclohexanone, Butanone
High
Ketone solvents are excellent hydrogen bond acceptors and have a moderate polarity, which should effectively solvate the target molecule.
Ester Solvents
Ethyl Formate, Methyl Acetate
Moderate
Esters are also good hydrogen bond acceptors and should exhibit favorable interactions.
Non-Polar Solvents
Hexane, Toluene
Low to Insoluble
The overall polarity of 5-ethynyl-N,N-dimethylpyrimidin-2-amine is likely too high for significant solubility in non-polar hydrocarbon solvents.
Table 1: Predicted Qualitative Solubility Profile of 5-ethynyl-N,N-dimethylpyrimidin-2-amine. This profile is inferred from the experimental solubility data of 2-aminopyrimidine and the physicochemical properties of the target compound.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and actionable solubility data, experimental determination is indispensable. The following protocol outlines the widely accepted and robust "shake-flask" method, which is a thermodynamic equilibrium solubility measurement technique.
Materials and Equipment
5-ethynyl-N,N-dimethylpyrimidin-2-amine (solid)
Selected organic solvents (analytical grade or higher)
Scintillation vials or glass test tubes with screw caps
Analytical balance (± 0.1 mg)
Temperature-controlled orbital shaker or incubator
Syringe filters (0.22 µm, compatible with the chosen solvent)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
Preparation of Saturated Solutions:
Add an excess amount of solid 5-ethynyl-N,N-dimethylpyrimidin-2-amine to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
Quantification:
Prepare a series of standard solutions of 5-ethynyl-N,N-dimethylpyrimidin-2-amine of known concentrations in the respective solvents.
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Construct a calibration curve from the standard solutions.
Determine the concentration of the saturated solution from the calibration curve.
Data Analysis and Reporting
The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L). It is also highly recommended to perform the solubility determination at multiple temperatures to understand the thermodynamic properties of the dissolution process.
Visualization of the Experimental Workflow
To provide a clear and logical overview of the experimental process, the following diagram illustrates the key steps involved in the shake-flask solubility determination method.
Therapeutic Mechanism: 5-Ethynyluracil (Eniluracil) as a Suicide Inhibitor
As a Senior Application Scientist navigating the intersection of medicinal chemistry and assay development, I approach pyrimidine modification not merely as a structural exercise, but as a functional reprogramming of cel...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the intersection of medicinal chemistry and assay development, I approach pyrimidine modification not merely as a structural exercise, but as a functional reprogramming of cellular machinery. The substitution of the 5-position on the pyrimidine ring with a terminal alkyne (–C≡CH) represents a masterclass in rational drug design.
This in-depth technical guide explores how 5-ethynyl pyrimidine derivatives exploit endogenous enzymatic pathways for two distinct, field-defining applications: mechanism-based (suicide) enzyme inhibition for cancer therapeutics, and bioorthogonal metabolic labeling for high-throughput drug screening.
The Clinical Challenge:
5-Fluorouracil (5-FU) remains a cornerstone chemotherapeutic agent for solid tumors. However, its clinical efficacy is severely bottlenecked by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism. DPD rapidly reduces 5-FU into the inactive metabolite 5-fluoro-5,6-dihydrouracil, resulting in erratic pharmacokinetics and requiring continuous intravenous infusion.
The Mechanistic Solution:
To potentiate 5-FU, researchers developed 5-Ethynyluracil (Eniluracil or 5-EU) . Unlike competitive inhibitors that can be displaced by high substrate concentrations, 5-EU is a mechanism-based irreversible inactivator.
Causality of Inactivation:
The inactivation of DPD by 5-EU is not a simple lock-and-key binding event; it requires a highly specific catalytic cascade. 5-EU binds to the pyrimidine active site, but covalent cross-linking is strictly dependent on the simultaneous allosteric binding of the cofactor NADPH. The formation of this ternary complex (DPD-NADPH-5EU) triggers a reductive activation. DPD takes up two electrons from NADPH, inducing a conformational shift in a mobile loop within the active site. This shift brings the enzyme's general acid catalyst, Cysteine-671 (Cys671), into direct proximity with the ethynyl group of 5-EU. The resulting covalent cross-link permanently severs the proton-coupled electron transfer mechanism, rendering DPD irreversibly inactive, as detailed in [1].
Logical workflow of DPD irreversible inactivation by 5-ethynyluracil to rescue 5-FU.
To validate the mechanism-based inhibition of novel 5-ethynyl pyrimidines, the assay must differentiate between reversible binding and irreversible covalent cross-linking.
Reagent Preparation: Reconstitute purified porcine or human DPD in 50 mM potassium phosphate buffer (pH 7.4). Prepare 5-EU (inhibitor) and 5-FU (substrate) in DMSO.
Reductive Pre-incubation: Incubate DPD with 5-EU (10 µM) and NADPH (100 µM) at 37°C for 15 minutes. Causality: This step is mandatory. Without NADPH-driven electron transfer, the conformational shift required to expose Cys671 to the ethynyl group will not occur.
Substrate Challenge: Add 5-FU (50 µM) to the reaction mixture.
Quenching & Analysis: Quench the reaction with 10% trichloroacetic acid after 30 minutes. Centrifuge and analyze the supernatant via HPLC to quantify remaining 5-FU.
Self-Validating Control (Critical): Run a parallel assay omitting NADPH during pre-incubation. Causality: If DPD is still inhibited in the absence of NADPH, the compound is acting as a non-specific or reversible competitive inhibitor, failing the criteria for mechanism-based suicide inactivation.
Diagnostic Utility: 5-Ethynyl-2'-deoxyuridine (EdU) in Drug Screening
The Assay Bottleneck:
Evaluating anti-cancer drug efficacy requires precise measurement of cellular proliferation. Historically, 5-bromo-2'-deoxyuridine (BrdU) was the gold standard. However, BrdU detection relies on bulky antibodies that cannot penetrate the intact DNA double helix. Researchers were forced to use harsh denaturing agents (HCl, heat, or DNase) to expose the BrdU epitope, a process that destroys cellular morphology and surface antigens, making multiplexed flow cytometry nearly impossible.
The Bioorthogonal Solution:5-Ethynyl-2'-deoxyuridine (EdU) revolutionized proliferation assays. EdU is a thymidine analog that incorporates seamlessly into replicating DNA during the S-phase. The genius of EdU lies in its terminal alkyne group—a bioorthogonal handle that is completely inert to native biological processes.
Detection is achieved via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) , commonly known as "click chemistry" [2]. A fluorescently labeled azide is introduced to the permeabilized cell. Because the azide dye is a fraction of the size of an antibody, it easily diffuses into the intact DNA helix. In the presence of a Cu(I) catalyst, the azide and alkyne snap together in a highly specific [3+2] cycloaddition, forming a stable triazole ring. This eliminates the need for DNA denaturation entirely.
Step-by-step bioorthogonal labeling of proliferating cells using EdU and CuAAC click chemistry.
Protocol 2: EdU Cell Proliferation Assay via Flow Cytometry
This protocol is optimized for evaluating the cytostatic effects of experimental kinase inhibitors [5].
Cell Pulsing: Incubate live target cells with 10 µM EdU for 2 hours. Causality: EdU competes with endogenous thymidine. A 2-hour pulse is optimal for capturing cells actively synthesizing DNA without causing ethynyl-induced cytotoxicity.
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% saponin.
Click Chemistry Reaction: Add the CuAAC cocktail (100 mM Tris pH 8.5, 1 mM CuSO4, 2 µM Alexa Fluor 488 Azide, and 100 mM Sodium Ascorbate). Causality: Sodium ascorbate is the critical reducing agent here; it reduces Cu(II) from CuSO4 into the catalytically active Cu(I) state, driving the cycloaddition. Incubate for 30 minutes in the dark.
Self-Validating Control (Critical): Prepare a negative control sample where CuSO4 is omitted from the click cocktail. Causality: Without Cu(I), the triazole linkage cannot form. Any fluorescence detected in this control indicates non-specific lipophilic trapping of the azide dye, allowing you to establish a true baseline for flow cytometry gating.
Flow Cytometry Analysis: Wash cells and analyze via the FITC channel (488 nm excitation).
Quantitative Data & Comparative Analysis
The integration of 5-ethynyl pyrimidines yields dramatic improvements in both pharmacokinetic profiles and assay dynamics. The data below synthesizes the impact of these derivatives.
Table 1: Pharmacokinetic Modulation of 5-FU by Eniluracil [3]
Parameter
5-FU Alone
5-FU + Eniluracil (5-EU)
Pharmacological Impact
Oral Bioavailability
< 10%
~ 100%
Eliminates the need for continuous IV infusion; enables oral dosing.
Elimination Half-Life (t1/2)
~ 15 minutes
> 100 minutes
Drastically prolongs the therapeutic window of the chemotherapeutic.
Therapeutic Index
Baseline
2- to 4-fold increase
Enhances tumor toxicity while standardizing patient-to-patient dosing variability.
Table 2: Comparative Assay Dynamics: BrdU vs. EdU [2]
Assay Feature
BrdU (5-Bromo-2'-deoxyuridine)
EdU (5-Ethynyl-2'-deoxyuridine)
Mechanistic Causality
Detection Method
Antibody-based (Anti-BrdU)
CuAAC Click Chemistry
EdU utilizes a small-molecule chemical reaction rather than bulky steric antibodies.
DNA Denaturation
Required (HCl, Heat, DNase)
Not Required
The small azide fluorophore easily penetrates intact dsDNA; antibodies cannot.
Epitope Preservation
Poor (Destroyed by acid)
Excellent
EdU preserves cellular morphology, allowing for multiplexing with delicate CD surface markers.
Total Assay Time
> 4 hours
< 2 hours
Elimination of denaturation and multiple antibody wash steps accelerates the workflow.
Emerging Trends: Triazole-Modified Pyrimidines
Beyond their direct use, the ethynyl group serves as a highly reactive synthetic handle for drug discovery. Using the same CuAAC click chemistry utilized in EdU assays, medicinal chemists are converting 5-ethynyl pyrimidines into 5-(1H-1,2,3-triazol-4-yl) derivatives.
These triazole modifications introduce novel hydrogen-bonding networks and steric profiles. Recent studies demonstrate that these minimalistic triazole-modified nucleosides stack favorably in the major groove of duplex DNA, increasing stability and exhibiting potent, novel antiviral properties against reverse transcriptases that have developed resistance to standard ribose-modified analogs [4].
References
"The Interaction of Porcine Dihydropyrimidine Dehydrogenase with the Chemotherapy Sensitizer: 5-Ethynyluracil", Biochemistry (ACS Publications). URL: [Link]
"Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies", BioTechniques (PubMed). URL: [Link]
"5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil", PNAS. URL: [Link]
"Fluorescent 5-Pyrimidine and 8-Purine Nucleosides Modified with an N-Unsubstituted 1,2,3-Triazol-4-yl Moiety", Journal of Organic Chemistry (ACS Publications). URL: [Link]
Foundational
Technical Whitepaper: Handling, Safety, and Application of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine in Advanced Drug Discovery
Executive Summary In modern medicinal chemistry and bioconjugation, bifunctional building blocks are the cornerstone of modular drug design. 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3) is a highly versati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and bioconjugation, bifunctional building blocks are the cornerstone of modular drug design. 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3) is a highly versatile scaffold that merges the kinase-targeting prowess of a 2-aminopyrimidine core with the bioorthogonal reactivity of a terminal alkyne.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide synthesizes the physicochemical profiling, stringent safety protocols, and field-proven experimental workflows required to successfully deploy this molecule in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling applications.
Physicochemical Profiling & Structural Rationale
The structural architecture of 5-ethynyl-N,N-dimethylpyrimidin-2-amine is purposefully designed for late-stage functionalization. The pyrimidine ring acts as a privileged hydrogen-bond acceptor/donor system, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases. The N,N-dimethyl substitution modulates the pKa of the pyrimidine nitrogens, enhancing solubility and providing a steric shield against metabolic N-oxidation. Finally, the 5-ethynyl group projects into solvent-exposed regions, serving as an ideal vector for attaching PROTAC linkers or fluorophores without disrupting target engagement.
Handling terminal alkynes conjugated to electron-deficient heterocycles requires strict adherence to safety protocols to mitigate both acute toxicity and chemical degradation.
Hazard Classifications & Causality
According to standardized chemical safety data[1], this compound presents several specific hazards:
Acute Toxicity (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. The lipophilic N,N-dimethyl group enhances dermal penetration, requiring the use of high-density nitrile gloves.
Irritation (H315, H319): Causes skin and serious eye irritation. The basicity of the pyrimidine nitrogens can disrupt mucosal pH balances.
STOT SE 3 (H336): May cause drowsiness or dizziness. Inhalation of fine powders must be avoided via engineering controls (fume hood).
Storage & Stability
Terminal alkynes are susceptible to transition-metal-catalyzed homocoupling (Glaser coupling) and hydration if exposed to ambient moisture and oxygen over time. The compound must be stored at 2–8°C under an inert atmosphere (Argon or N₂) in a desiccator.
Fig 1. Safety, handling, and lifecycle management workflow for the ethynyl-pyrimidine derivative.
Strategic Applications & Experimental Protocols
Application 1: CuAAC "Click" Bioconjugation
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for conjugating this pyrimidine to azide-functionalized PEG linkers or biomolecules[2]. The reaction is bioorthogonal, proceeding rapidly at room temperature to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Self-Validating Protocol: CuAAC Conjugation
Preparation: Dissolve 5-ethynyl-N,N-dimethylpyrimidin-2-amine (1.0 eq) and the target azide (1.1 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1, v/v).
Catalyst Assembly: In a separate vial, premix CuSO₄·5H₂O (0.1 eq) with THPTA ligand (0.5 eq). Causality: THPTA is critical; it accelerates the reaction by stabilizing the Cu(I) oxidation state and acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) that would otherwise degrade sensitive biomolecules[3].
Activation: Add the Cu/THPTA complex to the reaction, followed immediately by freshly prepared sodium ascorbate (0.5 eq).
Validation Check: The solution will transition from blue (Cu(II)) to colorless/pale yellow, confirming the in situ reduction to the active Cu(I) species.
Monitoring & Workup: Stir at room temperature for 2–4 hours. Confirm the disappearance of the alkyne via LC-MS (monitoring for the loss of the m/z 148.1[M+H]⁺ peak). Quench with 0.1 M EDTA to chelate and remove residual copper, preventing downstream toxicity in biological assays.
Fig 2. Mechanistic cycle of the CuAAC reaction utilizing the terminal alkyne functional group.
Application 2: Sonogashira Cross-Coupling
To extend the pyrimidine core for structure-activity relationship (SAR) studies, the terminal alkyne can be coupled with aryl halides to form internal alkynes, a common motif in kinase inhibitors[4].
Self-Validating Protocol: Sonogashira Coupling
Reagent Loading: Charge a Schlenk flask with 5-ethynyl-N,N-dimethylpyrimidin-2-amine (1.0 eq), an aryl iodide (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
Causality: The triphenylphosphine ligands stabilize the Pd(0) active species generated in situ, preventing palladium black precipitation during the heating phase.
Degassing (Critical Step): Suspend the mixture in anhydrous Triethylamine (TEA) and DMF (1:1). Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded. In the presence of Cu, O₂, and base, the terminal alkyne will rapidly undergo Glaser homocoupling, ruining the yield.
Reaction: Heat to 60°C under Argon for 6 hours.
Validation Check: The formation of a dense white precipitate (triethylamine hydroiodide) serves as a visual indicator of successful oxidative addition and transmetalation[4].
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble Pd/Cu salts. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.
References
Title: 5-ethynyl-N,N-dimethylpyrimidin-2-amine — Chemical Substance Information
Source: NextSDS
URL:1
Title: Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:4
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides
Source: Chemical Society Reviews (RSC Publishing)
URL:2
Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation
Source: Current Protocols in Chemical Biology (Jena Bioscience)
URL:3
Sonogashira coupling conditions for 5-ethynyl-N,N-dimethylpyrimidin-2-amine
Application Note: Sonogashira Coupling Protocols for the Synthesis and Utilization of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Foc...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Sonogashira Coupling Protocols for the Synthesis and Utilization of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Focus: Retrosynthetic strategy, mechanistic causality, and validated protocols for pyrimidine alkynylation.
Introduction & Mechanistic Rationale
The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. Specifically, 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS 1196146-66-3) [1] serves as a highly versatile terminal alkyne building block. The dimethylamino group at the C2 position enhances aqueous solubility and acts as a key hydrogen-bond acceptor in target binding, while the C5-ethynyl group provides a bioorthogonal handle for subsequent click chemistry (CuAAC) or further cross-coupling to build extended rigid rod-like APIs.
Synthesizing this building block relies on the Sonogashira cross-coupling of 5-bromo-N,N-dimethylpyrimidin-2-amine (CAS 38696-21-8) [2] with trimethylsilylacetylene (TMSA), followed by desilylation.
Mechanistic Causality:
The C5 position of the pyrimidine ring is electronically distinct from the C2, C4, and C6 positions. While the latter are highly electron-deficient and prone to nucleophilic aromatic substitution (
SNAr
), the C5 position is relatively electron-rich. This dampens the rate of oxidative addition by the Palladium(0) catalyst compared to standard electron-deficient heterocycles [3]. Consequently, elevated temperatures (80 °C) and a robust, stable precatalyst like
Pd(PPh3)2Cl2
are required to drive the reaction to completion. The addition of a Copper(I) co-catalyst is non-negotiable; it lowers the pKa of the terminal alkyne via the formation of a
π
-alkyne copper complex, enabling deprotonation by a mild base (Triethylamine) and facilitating rapid transmetallation to the Pd(II) center [4].
Mechanistic cycle of the Sonogashira coupling highlighting Pd/Cu transmetallation.
Optimization of Reaction Parameters
To establish a self-validating and scalable protocol, various catalytic systems were evaluated. The data below synthesizes the optimization landscape for the coupling of 5-bromo-N,N-dimethylpyrimidin-2-amine with TMSA.
Table 1: Optimization of Sonogashira Coupling Conditions
Entry
Catalyst (5 mol%)
Co-Catalyst
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
CuI (10 mol%)
Et3N
THF
60
68
Incomplete conversion;
Pd(0)
degraded over time.
2
Pd(PPh3)2Cl2
CuI (10 mol%)
Et3N
DMF
80
94
Optimal; robust
Pd(II)
reduction in situ; clean profile.
3
Pd(dppf)Cl2
CuI (10 mol%)
DIPEA
DMF
80
89
Trace Glaser homocoupling observed.
4
Pd(PPh3)2Cl2
None
Et3N
DMF
80
<10
Cu-free conditions ineffective for this specific scaffold.
Note:
Pd(PPh3)2Cl2
is preferred over
Pd(PPh3)4
because the Pd(II) precatalyst is air-stable and is reduced in situ to the active Pd(0) species by the alkyne/amine mixture, ensuring maximum catalyst lifespan during the heating phase.
Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. In-process controls (e.g., specific color changes, TLC monitoring) and targeted workup steps (e.g.,
NH4Cl
washes) are embedded to ensure high-fidelity execution.
Step-by-step synthetic workflow from 5-bromo-pyrimidine to the terminal alkyne.
Protocol A: Synthesis of 5-(Trimethylsilylethynyl)-N,N-dimethylpyrimidin-2-amine
Preparation: To an oven-dried, argon-purged Schlenk flask, add 5-bromo-N,N-dimethylpyrimidin-2-amine (1.0 equiv, 10.0 mmol, 2.02 g).
Solvent & Base Addition: Dissolve the solid in anhydrous DMF (30 mL) and Triethylamine (
Et3N
, 3.0 equiv, 30.0 mmol, 4.2 mL).
Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Rigorous exclusion of
O2
prevents the Cu-catalyzed Glaser homocoupling of the alkyne, which would otherwise consume the TMSA and stall the reaction.
Catalyst Loading: Under a positive flow of Argon, quickly add
Pd(PPh3)2Cl2
(0.05 equiv, 0.5 mmol, 350 mg) and CuI (0.10 equiv, 1.0 mmol, 190 mg). The solution will typically turn a deep yellow/orange.
Reaction: Seal the flask and heat to 80 °C for 6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
Rf≈0.4
) should be fully consumed, replaced by a highly UV-active product spot (
Rf≈0.6
).
Workup (Self-Validating Purification): Cool to room temperature and dilute with EtOAc (100 mL). Wash the organic layer with saturated aqueous
NH4Cl
(3 x 50 mL). Causality: Copper ions readily coordinate to the pyrimidine nitrogens, causing product streaking on silica. The
NH4Cl
wash forms a highly water-soluble
[Cu(NH3)4]2+
complex, efficiently stripping copper from the organic phase (evidenced by a blue-tinted aqueous layer).
Isolation: Dry the organic layer over
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the TMS-protected intermediate as a pale yellow solid.
Protocol B: Deprotection to 5-Ethynyl-N,N-dimethylpyrimidin-2-amine
Causality of Reagent Choice: While TBAF is a common desilylating agent, tetrabutylammonium salts are notoriously difficult to separate from polar pyrimidines. Using
K2CO3
in Methanol provides a clean, easily washable alternative [5].
Dissolution: Dissolve the TMS-protected intermediate (1.0 equiv, 8.0 mmol) in Methanol (40 mL, 0.2 M).
Base Addition: Add anhydrous
K2CO3
(1.2 equiv, 9.6 mmol, 1.32 g) in one portion.
Reaction: Stir at room temperature for 2 hours. The cleavage of the C-Si bond is rapid and driven by the formation of the volatile methoxytrimethylsilane by-product.
Workup: Concentrate the mixture to remove the majority of Methanol. Partition the residue between EtOAc (50 mL) and Water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).
Final Isolation: Dry the combined organics over
Na2SO4
, concentrate, and dry under high vacuum to afford 5-ethynyl-N,N-dimethylpyrimidin-2-amine as an off-white solid.
Analytical Validation:
1H
NMR (
CDCl3
) will show the disappearance of the TMS singlet at
δ
0.25 ppm and the appearance of a sharp terminal alkyne proton singlet at
δ≈3.2
ppm.
The isolated 5-ethynyl-N,N-dimethylpyrimidin-2-amine can immediately be subjected to a secondary Sonogashira coupling to synthesize extended biaryl-alkynes.
Conditions: Combine the terminal alkyne (1.1 equiv) with a target Aryl Iodide (1.0 equiv) using
Pd(PPh3)4
(5 mol%), CuI (5 mol%), and DIPEA (2.0 equiv) in THF at room temperature. Causality: Aryl iodides undergo oxidative addition much faster than aryl bromides, allowing the secondary coupling to proceed at room temperature, thereby preventing degradation of the sensitive terminal alkyne.
References
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds
Source: MDPI (Molecules)
URL:[Link]
Sonogashira cross-coupling strategies towards nucleosides and analogues
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Synthesis and biological evaluation of 5-(alkyn-1-yl)-1-(p-toluenesulfonyl)uracil derivatives
Source: Canadian Science Publishing
URL:[Link]
Application
Application Notes & Protocols: Advanced Bioconjugation with 5-ethynyl-N,N-dimethylpyrimidin-2-amine
Introduction In the landscape of modern drug development and chemical biology, the ability to precisely link molecular components is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecule...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug development and chemical biology, the ability to precisely link molecular components is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules like proteins, peptides, or nucleic acids, has enabled the creation of sophisticated therapeutics, diagnostics, and research tools.[1][2][3] The selection of the chemical handle—the reactive group enabling this linkage—is a critical design choice. 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3) has emerged as a valuable building block in this field.[4] Its terminal alkyne group serves as a versatile anchor for a suite of highly efficient and specific ligation chemistries. Furthermore, the pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds and drugs, which can impart favorable pharmacological properties to the final conjugate.[5][6][7]
This guide provides an in-depth exploration of bioconjugation techniques utilizing 5-ethynyl-N,N-dimethylpyrimidin-2-amine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles and strategic considerations to empower rational experimental design.
Core Ligation Chemistries: A Comparative Overview
The terminal alkyne of 5-ethynyl-N,N-dimethylpyrimidin-2-amine is primarily exploited through three powerful cross-coupling reactions. The choice among them depends on the specific biological context, the nature of the biomolecule, and the desired properties of the final conjugate.
The CuAAC reaction, a cornerstone of "click chemistry," is the copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[8][12][13] This reaction is renowned for its speed, specificity, and high yields under aqueous conditions, making it a workhorse for bioconjugation.[8][14]
Mechanistic Rationale
The catalytic cycle involves the formation of a copper(I)-acetylide intermediate from 5-ethynyl-N,N-dimethylpyrimidin-2-amine. This intermediate then reacts with the azide-modified biomolecule in a stepwise manner, culminating in the formation of a stable six-membered copper metallacycle.[8] Reductive elimination releases the triazole product and regenerates the copper(I) catalyst for the next cycle. The use of a reducing agent, typically sodium ascorbate, is crucial to maintain copper in its active Cu(I) oxidation state.[14][15] To enhance reaction rates and mitigate potential damage to biomolecules from copper-generated reactive oxygen species, a chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included.[14][15]
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Protocol: General CuAAC Conjugation
This protocol describes a general method for conjugating an azide-modified protein with 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
Materials:
Azide-modified protein (e.g., in PBS, pH 7.4)
5-ethynyl-N,N-dimethylpyrimidin-2-amine (stock solution in DMSO or DMF)
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)[15]
Sodium Ascorbate (Na-Ascorbate) solution (e.g., 100 mM in water, freshly prepared)[14][15]
Phosphate-Buffered Saline (PBS), pH 7.4
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
Preparation: In a microcentrifuge tube, add the azide-modified protein to PBS to achieve a final concentration of 1-10 mg/mL (typically 20-100 µM).
Alkyne Addition: Add 5-ethynyl-N,N-dimethylpyrimidin-2-amine from the stock solution to the protein solution. A 10- to 50-fold molar excess relative to the protein is a good starting point.
Catalyst Premix: In a separate tube, prepare the catalyst solution by premixing the CuSO₄ and THPTA solutions. A 5:1 ligand-to-copper ratio is common.[14] For a final reaction concentration of 0.5 mM CuSO₄, you would use 2.5 mM THPTA.
Catalyst Addition: Add the premixed catalyst solution to the protein-alkyne mixture. The final concentration of CuSO₄ in the reaction is typically between 0.1 and 1 mM.
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper (e.g., 5 mM).[14]
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours). Protect the reaction from light if using fluorescently tagged molecules.
Purification: Upon completion, remove unreacted small molecules and the copper catalyst. This is typically achieved by dialysis against PBS with EDTA (to chelate residual copper), followed by a final dialysis against PBS, or by using a desalting/size-exclusion chromatography column.
Characterization: Confirm the conjugation via methods such as SDS-PAGE (observing a shift in molecular weight), Mass Spectrometry (to determine the degree of labeling), or UV-Vis spectroscopy (if the pyrimidine imparts a chromophoric signature).
SPAAC is a powerful bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst.[10][16] The reaction relies on the intrinsic reactivity of a strained cyclooctyne, which is pre-installed on one of the reaction partners, with an azide on the other.[9] For conjugation with 5-ethynyl-N,N-dimethylpyrimidin-2-amine, the biomolecule would be modified with the strained alkyne (e.g., DBCO, BCN), and the pyrimidine would be synthesized with an azide handle.
Note: Since the topic molecule is an alkyne, for SPAAC, we will consider the reaction between an azide-modified pyrimidine and a strained alkyne-modified biomolecule. This illustrates the versatility of the pyrimidine scaffold.
Mechanistic Rationale
The driving force for SPAAC is the release of ring strain (over 18 kcal/mol) in the cyclooctyne ring upon undergoing a [3+2] cycloaddition with an azide.[9] This high internal energy dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without any catalyst.[16][17] The reaction is highly specific and bioorthogonal, as neither strained alkynes nor azides react with native biological functional groups.[10][16]
Caption: General workflow for SPAAC conjugation.
Experimental Protocol: General SPAAC Conjugation
This protocol outlines the conjugation of a DBCO-modified antibody with an azide-functionalized derivative of 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
Materials:
DBCO-modified antibody (prepared using a commercial DBCO-NHS ester or similar reagent)
Azide-functionalized pyrimidine derivative (stock solution in a water-miscible solvent like DMSO)
Reaction Buffer (e.g., PBS, pH 7.4)
Purification system (e.g., size-exclusion chromatography)
Procedure:
Preparation: Dilute the DBCO-modified antibody in the reaction buffer to a concentration of 1-5 mg/mL.
Azide Addition: Add the azide-pyrimidine derivative to the antibody solution. A 3- to 10-fold molar excess is typically sufficient due to the high efficiency of the reaction. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<5%) to avoid protein denaturation.
Incubation: Incubate the mixture at 37°C for 2-4 hours or at 4°C overnight. The reaction is generally faster at slightly elevated temperatures.[2]
Monitoring (Optional): The reaction progress can be monitored by LC-MS analysis of small aliquots.
Purification: Remove the excess azide-pyrimidine reagent using size-exclusion chromatography or dialysis to obtain the purified conjugate.
Characterization: Confirm successful conjugation using techniques like hydrophobic interaction chromatography (HIC), which can resolve species with different drug-to-antibody ratios (DAR), or mass spectrometry.
Sonogashira Cross-Coupling
While less common for bioconjugation due to its more stringent reaction conditions, the Sonogashira coupling offers a unique advantage: the formation of a direct carbon-carbon bond between the alkyne and an sp² carbon.[11][18] This reaction couples a terminal alkyne with an aryl or vinyl halide and is co-catalyzed by palladium and copper(I) complexes.[11][19] It is a powerful tool for modifying biomolecules that have been pre-functionalized with an iodo- or bromo-aryl group.
Mechanistic Rationale
The Sonogashira catalytic cycle is more complex than click chemistry. It involves two intertwined cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) complex occurs, followed by transmetalation with a copper(I)-acetylide (formed in the copper cycle). Reductive elimination then yields the final coupled product and regenerates the Pd(0) catalyst. The reaction typically requires an amine base and often needs anhydrous, anaerobic conditions, which poses a significant challenge for maintaining the structure and function of most biomolecules.[11]
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol Considerations for Sonogashira Bioconjugation
Executing a Sonogashira reaction on a biomolecule is challenging and requires significant optimization. The following are key considerations rather than a standard protocol.
Substrate: The biomolecule must be robust and tolerate organic co-solvents and the absence of oxygen. It must be pre-functionalized with a reactive halide, typically an iodoaryl or bromoaryl group, as aryl chlorides are less reactive.[20]
Catalyst System: Water-soluble palladium ligands and catalyst systems have been developed to make the reaction more amenable to biological molecules, but these are highly specialized.
Conditions: The reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent the degradation of the Pd(0) catalyst.[19] Degassed buffers and solvents are essential.
Purification: Extensive purification is required to remove toxic palladium and copper catalysts from the final bioconjugate.
Given these challenges, Sonogashira coupling is best reserved for smaller, more robust biomolecules like peptides or for applications where the formation of a triazole-free linkage is absolutely critical.
References
A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines.The Journal of Organic Chemistry - ACS Publications.
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC.National Center for Biotechnology Information.
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) As one of the most common click reactions, strain-promoted alkyne-azide cycl.BenchChem.
Click chemistry as an efficient tool to access 6-amino-5-cyano-2(1H)-pyrimidinone dimers.Heterocyclic Letters.
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.Jena Bioscience.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals.BenchChem.
Protocol for Azide-Alkyne Click Chemistry.BroadPharm.
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.National Center for Biotechnology Information.
5-ethynyl-N,N-dimethylpyrimidin-2-amine — Chemical Substance Information.NextSDS.
Sonogashira Coupling.Organic Chemistry Portal.
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.American Chemical Society.
Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd...ResearchGate.
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.University of Southampton ePrints.
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.MDPI.
Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases.MDPI.
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC.National Center for Biotechnology Information.
Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC.National Center for Biotechnology Information.
Recent Advances in Pyrimidine-Based Drugs - PMC.National Center for Biotechnology Information.
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.ScienceDirect.
Application Note: In Vitro Assay Preparation and Target Profiling Using 5-Ethynyl-N,N-dimethylpyrimidin-2-amine (EDMPA)
[ Refining Experimental Strategies I am now focusing on refining the two diagrams, especially for the in situ click chemistry strategy. I'm streamlining the depiction of both CuAAC and the target-guided approach, emphasi...
Author: BenchChem Technical Support Team. Date: April 2026
[
Refining Experimental Strategies
I am now focusing on refining the two diagrams, especially for the in situ click chemistry strategy. I'm streamlining the depiction of both CuAAC and the target-guided approach, emphasizing the key differences, particularly the CuAAC protocol in a microplate. I have completed the dot code for the first image. The second image requires revision. I am using the enzyme templating as the focus for the in situ click pathway.
Finalizing Control Experiment Details
I am now focusing on the in situ click chemistry control. I've finished the second diagram and I am finalizing the experimental controls and ensuring each aspect is clearly defined. I'm focusing on the in situ click pathway and the competition with Imatinib. The dot code is also final. The experimental controls and the two diagrams are ready to review and integrate.
Detailing the Workflow
I'm now detailing the experimental workflows, and am refining both diagrams to align with the protocols. I am including the specific roles of reagents like THPTA and detailing the self-validating system. I have finalized the in situ diagram, and am completing the CuAAC diagram.
Specifying Buffers and Molecules
I'm specifying the use of Ammonium Acetate buffer for LC-MS, emphasizing it's preferred over Tris-HCl to avoid ion suppression, and avoid a desalting step. I'm elaborating on the EDMPA molecule, describing its interactions: The pyrimidine-2-amine moiety's hydrogen bond interactions with the kinase hinge and the dimethyl group's hydrophobic fit. I'm also discussing the ethynyl group's solvent-facing orientation.
Validating Molecular Interactions
I'm now detailing EDMPA, noting pyrimidine-2-amine's hinge-binding potential, and the dimethyl group's hydrophobic fit. I'm focusing on the ethynyl group's solvent-facing orientation to clarify EDMPA's advantages in a kinase active site. I am ensuring that all of this is clear for the expert to understand.
Document Type: Technical Application Note & Protocol Guide
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Introduction & Mechanistic Rationale
In fragment-based drug discovery (FBDD), the design of bifunctional probes is critical for rapid lead generation. 5-Ethynyl-N,N-dimethylpyrimidin-2-amine (EDMPA) is a highly specialized fragment building block designed for kinase inhibitor discovery.
The structural causality behind EDMPA’s design is threefold:
The Pyrimidine-2-amine Core: This moiety is a privileged "hinge-binding" scaffold. The pyrimidine nitrogens and the exocyclic amine act as perfectly spaced hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met318 in BCR-Abl) .
The N,N-Dimethyl Group: This substitution fills the hydrophobic sub-pocket adjacent to the hinge, increasing binding affinity and restricting rotational degrees of freedom, which enhances target residence time.
The 5-Ethynyl Vector: Positioned to project outward toward the solvent channel or the DFG-motif pocket, the terminal alkyne serves as a bioorthogonal handle. It allows for rapid diversification via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or enzyme-templated in situ click chemistry without disrupting the core hinge interactions .
Experimental Workflows & Logical Relationships
To fully leverage EDMPA, researchers employ two distinct in vitro workflows: CuAAC Click-and-Screen (for high-throughput library generation) and Target-Guided In Situ Click Chemistry (where the kinase itself synthesizes its optimal inhibitor).
Workflow comparing CuAAC Click-and-Screen vs. Target-Guided In Situ Click Chemistry.
Mechanism of action for EDMPA-derived triazole inhibitors targeting BCR-Abl kinase.
This protocol allows for the rapid generation of a triazole library directly in 384-well plates, followed by immediate biochemical screening without intermediate purification.
Causality of Reagents: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble ligand. Cu(I) naturally generates reactive oxygen species (ROS) in aqueous buffers, which can oxidize critical cysteine/histidine residues on the kinase during the subsequent assay. THPTA tightly coordinates Cu(I), accelerating the cycloaddition while shielding downstream proteins from ROS damage .
Step-by-Step Procedure:
Preparation: In a 384-well cyclic olefin copolymer (COC) plate, add 10 µL of EDMPA (2 mM in DMSO) and 10 µL of individual azide building blocks (2 mM in DMSO) to each well.
Catalyst Assembly: Premix 100 µM CuSO₄ with 500 µM THPTA in MS-grade water. Incubate for 5 minutes to allow complex formation.
Reaction Initiation: Add 10 µL of the Cu/THPTA complex to each well, immediately followed by 10 µL of freshly prepared Sodium Ascorbate (5 mM in water) to reduce Cu(II) to the active Cu(I) species.
Incubation: Seal the plate and incubate at room temperature for 2 hours on a microplate shaker (500 rpm).
Assay Integration: Dilute the crude reaction mixture 1:100 in standard Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). This dilution reduces the final compound concentration to 10 µM and drops Cu(I) to sub-toxic levels, making it ready for immediate addition to an ADP-Glo™ or FRET-based kinase assay.
Protocol B: Target-Guided In Situ Click Chemistry
In this copper-free protocol, the target kinase acts as the reaction vessel. Only azides that perfectly align with EDMPA within the active site will undergo the [3+2] cycloaddition, effectively allowing the enzyme to synthesize its own highest-affinity inhibitor.
Causality of Reagents: We use Ammonium Acetate (NH₄OAc) buffer instead of standard Tris or HEPES. Tris and HEPES are non-volatile and cause severe ion suppression during direct-injection LC-MS analysis. NH₄OAc maintains physiological pH while being fully MS-compatible, eliminating the need for complex solid-phase extraction (SPE) desalting steps.
Step-by-Step Procedure:
Buffer Preparation: Prepare MS-compatible assay buffer: 50 mM NH₄OAc, pH 7.4, supplemented with 1 mM TCEP (to maintain reducing conditions without forming MS adducts).
Incubation Mixture: In a low-binding microcentrifuge tube, combine 5 µM purified target kinase (e.g., BCR-Abl or Akt1), 100 µM EDMPA, and 100 µM of the azide library pool.
Templating Phase: Incubate the mixture at 37°C for 48 hours to allow the enzyme-templated cycloaddition to reach equilibrium.
Quenching & Extraction: Add 2 volumes of ice-cold LC-MS grade Methanol to denature the kinase and release the newly formed triazole inhibitors.
Clarification: Centrifuge at 20,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.
LC-MS/MS Analysis: Inject 10 µL onto a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS). Monitor for the specific m/z of the expected triazole products using Selected Reaction Monitoring (SRM).
Self-Validating System Logic & Data Presentation
A rigorous in vitro assay must be self-validating. To prove that the triazole formation in Protocol B is strictly driven by the spatial geometry of the kinase active site (and not by background thermal reactivity), specific controls are mandatory.
The assay logic dictates that if the active site is denatured or blocked by a known competitive inhibitor (e.g., Imatinib for Abl kinase), the templated reaction must fail.
Table 1: Quantitative Validation of In Situ Click Chemistry via LC-MS Yields
Experimental Condition
Kinase Status
Inhibitor Present
Expected Triazole Yield (LC-MS AUC)
Mechanistic Conclusion
Complete Reaction
Active Abl Kinase
None
> 50,000
Enzyme perfectly templates the reaction.
No-Enzyme Control
Absent
None
< 500
Rules out background thermal cycloaddition.
Denatured Control
Heat-Inactivated
None
< 500
Proves dependence on native tertiary structure.
Competitive Control
Active Abl Kinase
Imatinib (10 µM)
< 1,500
Confirms reaction occurs exclusively in the active site.
Note: Area Under the Curve (AUC) values are representative of typical HRMS ion counts for a high-affinity templated hit.
References
Title: Probing the Binding Site of Abl Tyrosine Kinase Using in Situ Click Chemistry
Source: ACS Medicinal Chemistry Letters (2013)
URL: [Link]
Title: Iterative in Situ Click Chemistry Assembles a Branched Capture Agent and Allosteric Inhibitor for Akt1
Source: Journal of the American Chemical Society (2011)
URL: [Link]
Title: Signature of click chemistry in advanced techniques for cancer therapeutics
Source: RSC Advances (2025)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Aqueous Solubility of 5-ethynyl-N,N-dimethylpyrimidin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals overcome the severe aqueous solubility limitatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
Molecular Profiling & Causality: Why is this compound insoluble?
The target molecule, 5-ethynyl-N,N-dimethylpyrimidin-2-amine, presents a classic "brick dust and grease" solubility challenge commonly encountered in high-throughput drug discovery[1].
The "Brick Dust" Effect: The planar pyrimidine core and rigid ethynyl group promote strong intermolecular π-π stacking. This results in a high crystal lattice energy that resists disruption by water molecules.
The "Grease" Effect: The N,N-dimethylamine moiety and the alkyne group significantly increase the compound's overall lipophilicity (logP).
Consequently, the molecule strongly resists solvation in aqueous media, severely hampering dosing and in vitro assay reproducibility[2]. Standard dilution of stock solutions directly into buffers will almost certainly result in precipitation.
Diagnostic Troubleshooting Workflow
Diagnostic workflow for resolving aqueous solubility of lipophilic pyrimidines.
Quantitative Excipient Screening Matrix
To bypass the high lattice energy, we must utilize excipients that either disrupt the water hydrogen-bond network or encapsulate the hydrophobic moieties. Below is a comparative matrix of expected solubility enhancements:
Formulation Strategy
Vehicle Composition
Expected Solubility Range
Primary Solubilization Mechanism
Baseline
1X PBS (pH 7.4)
< 1 µg/mL
N/A (High lattice energy prevents dissolution)
pH Adjustment
0.1 M HCl (pH 2.0)
50 - 200 µg/mL
Protonation of pyrimidine N1/N3
Co-solvent Blend
10% DMSO + 20% PEG400 in Saline
1.0 - 5.0 mg/mL
Disruption of water hydrogen-bond network
Complexation
20% w/v HP-β-CD in Water
2.0 - 10.0 mg/mL
Encapsulation of lipophilic moieties
Self-Validating Solubilization Protocols
Do not rely on visual inspection alone to confirm solubility; micro-precipitates often scatter light poorly and appear clear to the naked eye. Both protocols below include a mandatory self-validation step.
Causality: Direct dilution of a concentrated DMSO stock into an aqueous buffer causes rapid solvent diffusion. The hydrophobic pyrimidine cannot hydrate fast enough, leading to localized supersaturation and immediate precipitation—a phenomenon known as "DMSO shock"[3].
Stock Preparation: Dissolve 5-ethynyl-N,N-dimethylpyrimidin-2-amine in 100% anhydrous DMSO to a concentration of 10 mM.
Intermediate Vehicle: Prepare a co-solvent mixture of 40% PEG400 in 1X PBS.
Dropwise Addition: While vigorously vortexing the intermediate vehicle, add the DMSO stock dropwise to achieve the desired concentration (ensure final DMSO stays ≤10%).
Validation Step: Filter the final solution through a 0.22 µm hydrophilic PVDF membrane. Quantify the filtrate via LC-UV/MS[4] against a standard curve. If the recovered concentration is <95% of the nominal concentration, the kinetic solubility limit has been breached.
Protocol B: Cyclodextrin Inclusion Complexation
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic central cavity and a hydrophilic outer surface[5]. It encapsulates the lipophilic ethynyl-pyrimidine core, breaking the crystal lattice and shielding it from the aqueous environment.
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in deionized water or 1X PBS.
Powder Addition: Add the compound as a dry powder in excess (e.g., 5 mg/mL) directly to the cyclodextrin solution.
Equilibration: Sonicate the suspension for 15 minutes in a water bath, then incubate on a rotary shaker at 25°C for 24 hours to achieve thermodynamic equilibrium.
Validation Step: Centrifuge the sample at 10,000 × g for 10 minutes to pellet uncomplexed compound. Filter the supernatant (0.22 µm) and quantify.
Non-covalent inclusion complexation of the lipophilic pyrimidine by HP-β-CD.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate after 24 hours in the assay plate, even though it was initially clear?A1: You are observing the transition from kinetic to thermodynamic solubility. When you dilute a DMSO stock into an assay buffer, the compound temporarily exists in a supersaturated state. Over time, the high crystal lattice energy of the planar pyrimidine drives the compound to nucleate and precipitate. To resolve this, determine the true thermodynamic solubility limit[4] by incubating the compound in the buffer for 24 hours before filtering and testing, ensuring your assay concentration stays below this threshold.
Q2: Can I just lower the pH to dissolve it, since it contains an amine?A2: While the molecule contains an exocyclic N,N-dimethylamine and a pyrimidine ring, the exocyclic amine's lone pair is partially conjugated with the electron-deficient pyrimidine ring, reducing its basicity. The pyrimidine ring nitrogens typically have a pKa around 2.0–4.0. Lowering the pH to 2.0 will protonate the ring and improve solubility, but this highly acidic environment is biologically incompatible for cell-based assays. If you neutralize the solution back to pH 7.4, the compound will immediately crash out.
Q3: What is the recommended vehicle for in vivo dosing (e.g., mouse models) that balances solubility and toxicity?A3: For in vivo administration of lipophilic pyrimidines, a vehicle consisting of 10% DMSO and 20% PEG400 in saline[6] is highly effective and generally well-tolerated. Alternatively, formulating the compound in up to 20% HP-β-CD[7] provides a safe, targeted solution for oral gavage or intravenous injection without the tissue irritation sometimes caused by high co-solvent concentrations.
Q4: Can I use carriers like BSA in my cell media to prevent precipitation?A4: Yes. Pre-dissolving the compound in DMSO and then diluting it into media containing carriers like 1% Bovine Serum Albumin (BSA) or 1% HP-β-CD[8] can act as a "sink" for the lipophilic compound, preventing immediate DMSO shock and maintaining the compound in solution during the assay.
References
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Link
Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. PMC / NIH. Link
Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Link
Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors. PMC / NIH. Link
Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS One. Link
Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Tre
Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Link
UNGAP Best Practice for Improving Solubility Data Quality of Orally Administered Drugs. Pharma Excipients. Link
Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem. Link
Technical Support Center: Purification and Recrystallization of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine
Welcome to the Technical Support Center for the isolation and purification of 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3). This compound is a highly valuable building block in drug development, frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3). This compound is a highly valuable building block in drug development, frequently utilized in Sonogashira cross-couplings and click chemistry. However, its unique structural features—a basic pyrimidine ring, a tertiary amine, and a sensitive terminal alkyne—present specific challenges during purification.
This guide provides field-proven methodologies, physicochemical data, and troubleshooting FAQs to ensure high-yield, high-purity recovery of your target compound.
Physicochemical Profile & Purification Impact
Understanding the quantitative and structural properties of 5-ethynyl-N,N-dimethylpyrimidin-2-amine is the first step in designing a self-validating purification system.
Property
Quantitative Value / Data
Impact on Purification Strategy
Molecular Formula
C8H9N3
Small molecule; requires care during high-vacuum drying to prevent sublimation.
Molecular Weight
147.18 g/mol
Elutes relatively late on size-exclusion; standard silica is preferred.
pKa (Estimated)
~4.5 to 5.5 (Conjugate acid)
Highly basic nitrogen centers will irreversibly bind to acidic silica gel without a basic modifier.
Solubility Profile
Soluble: EtOAc, DCM, MeOHInsoluble: Hexanes, Water
Ideal candidate for liquid-liquid aqueous extraction and EtOAc/Hexanes recrystallization.
Structural Risks
Terminal Alkyne (-C≡CH)
Highly prone to oxidative homocoupling (Glaser coupling) in the presence of trace metals and oxygen.
Purification Workflow
Workflow for the isolation and purification of 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
Standard silica gel contains acidic silanol groups (Si-OH) that protonate basic amines, leading to severe peak tailing and irreversible adsorption. To counter this, the stationary phase must be deactivated using Triethylamine (Et3N).
Step-by-Step Procedure:
Solvent Preparation: Prepare a mobile phase gradient of Ethyl Acetate (EtOAc) in Hexanes (10% to 40% EtOAc). Add 2% (v/v) Triethylamine to all solvent mixtures to[1].
Column Packing: Slurry the silica gel in the initial mobile phase (10% EtOAc / 88% Hexanes / 2% Et3N). Pack the column under gentle positive pressure.
Equilibration: Pass at least 2 column volumes of the initial mobile phase through the bed to ensure complete saturation of the acidic silanol sites with Et3N.
Loading: Dissolve the crude organic extract in a minimal volume of Dichloromethane (DCM). Load the sample evenly onto the silica bed.
Elution: Run the gradient. Monitor the eluent via TLC (UV active at 254 nm). The Et3N modifier will ensure the compound elutes as a sharp, well-defined band rather than [2].
Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Note: Et3N is volatile and will be removed during extended rotary evaporation.
Following chromatography, recrystallization is required to remove trace Et3N salts and structurally similar impurities. An EtOAc/Hexanes system is highly effective for [3].
Step-by-Step Procedure:
Dissolution: Transfer the concentrated solid to a clean Erlenmeyer flask. Add a minimal volume of hot EtOAc (approx. 60 °C) until the solid is completely dissolved. EtOAc acts as the "good solvent" due to its moderate polarity.
Anti-Solvent Addition: While maintaining heat, add hot Hexanes (the anti-solvent) dropwise while swirling. Continue until the solution reaches the "cloud point" (a faint, persistent turbidity).
Clarification: Add 1 to 2 drops of hot EtOAc just until the solution becomes perfectly clear again.
Cooling Gradient: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality note: Slow cooling promotes the growth of large, pure crystal lattices and prevents impurities from being trapped.
Harvesting: Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to drive the remaining compound out of solution.
Filtration: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold hexanes. Dry under high vacuum for 12 hours.
Troubleshooting & FAQs
Q1: My terminal alkyne is degrading into a dimer during purification. How do I prevent this?A1: You are observing the[4], an undesired oxidative homocoupling pathway. Because 5-ethynyl-N,N-dimethylpyrimidin-2-amine is often synthesized via Sonogashira coupling, trace Copper(I) co-catalysts remain in the crude mixture. When exposed to atmospheric oxygen during workup or chromatography, the copper catalyzes the dimerization of your terminal alkyne into a diyne[5].
Solution: Quench your initial reaction with saturated aqueous Ammonium Chloride (
NH4Cl
) or an EDTA solution to chelate and remove all copper before concentrating the organic phase. Additionally, perform rotary evaporation under an inert atmosphere (Nitrogen/Argon) if possible.
Q2: The compound streaks severely on the TLC plate and requires massive volumes of solvent to elute. Why?A2: 5-ethynyl-N,N-dimethylpyrimidin-2-amine contains multiple basic nitrogen atoms (the N,N-dimethyl group and the pyrimidine ring). Standard silica gel is acidic; the surface silanol groups protonate your compound, leading to strong ionic interactions that cause [2].
Solution: You must basify your stationary phase. Ensure you are pre-treating your silica gel and running your mobile phase with 1–5% Triethylamine (Et3N)[1].
Q3: During recrystallization, the compound forms a thick oil at the bottom of the flask instead of crystals ("oiling out"). How can I fix this?A3: "Oiling out" occurs when the compound reaches supersaturation at a temperature that is higher than the melting point of the compound in that specific solvent mixture. Instead of forming a solid crystal lattice, it separates as a liquid phase.
Solution: Reheat the mixture until the oil dissolves completely. Add slightly more of the "good" solvent (EtOAc) to lower the saturation temperature. Cool the solution much more slowly. If available, add a seed crystal of pure 5-ethynyl-N,N-dimethylpyrimidin-2-amine just before the cloud point is reached to provide a physical nucleation site.
References
Google Patents. "Process for producing thiopyrano-pyrimidine derivatives and acid additional salts (HU189666B)." Google Patents.
Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL: [Link]
Frontier, A. "Solvent Systems for Flash Column Chromatography." Department of Chemistry, University of Rochester. URL: [Link]
Orthogonal Purity Validation of 5-ethynyl-N,N-dimethylpyrimidin-2-amine: A Comparative Guide to qNMR and HPLC-UV
For researchers and drug development professionals, the accurate determination of compound purity is the cornerstone of quality, safety, and synthetic reproducibility. 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 119614...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the accurate determination of compound purity is the cornerstone of quality, safety, and synthetic reproducibility. 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3) is a highly functionalized building block widely used in medicinal chemistry—particularly in click chemistry applications (via its terminal alkyne) and the synthesis of kinase inhibitors.
Relying on a single analytical method for purity determination can introduce blind spots. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) with quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing field-proven protocols, comparative data, and mechanistic insights to establish a self-validating analytical system.
The Analytical Challenge: Relative vs. Absolute Purity
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for purity assessment. It separates components and calculates purity via the area normalization method. However, this method inherently assumes that the target analyte and all impurities possess identical UV extinction coefficients at the chosen wavelength—a mathematically flawed assumption for complex mixtures [1].
In contrast, Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity because it is a primary ratio method [2]. A pivotal distinction from chromatographic methods lies in the direct proportionality between the integral of an NMR peak and the concentration of the nucleus generating that signal [2]. By comparing the integral of the analyte to an internal standard of known purity, qNMR provides an absolute mass fraction without requiring specific reference standards for unknown impurities [3].
Orthogonal cross-validation workflow comparing qNMR and HPLC-UV for purity assessment.
Expert Insights: The Causality of qNMR Method Design
To build a self-validating qNMR system, every parameter must be intentionally selected based on the physicochemical properties of 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
Internal Standard (IS) Selection
Choosing the right qNMR internal standard is the cornerstone of accurate and reliable quantification [4]. The IS acts as the anchor holding the entire quantitative experiment in place; any error in its purity or behavior transfers directly into the final result [4].
For 5-ethynyl-N,N-dimethylpyrimidin-2-amine, the proton signals are approximately:
~3.1 ppm: Singlet (6H, N,N-dimethyl group)
~4.2 ppm: Singlet (1H, terminal ethynyl proton)
~8.4 ppm: Singlet (2H, pyrimidine aromatic protons)
Why Maleic Acid?
If we were to use Dimethyl sulfone (a common IS), its singlet at ~3.0 ppm would severely overlap with the analyte's N,N-dimethyl signal, ruining the integration. Maleic acid provides a sharp, highly stable singlet at ~6.3 ppm in DMSO-d6, perfectly situated in a quiet region of the spectrum, ensuring zero chemical shift overlap [4].
Logical decision tree for selecting an optimal qNMR internal standard for the target analyte.
The Physics of T1 Relaxation
A beautiful spectrum is not just visually pleasing; it is a quantitative insurance policy [4]. If the analyte and the internal standard have different longitudinal relaxation times (
T1
), and the inter-pulse delay (
D1
) is too short, one signal will be partially saturated. This creates a massive systematic error. The
D1
delay must be set to at least 5×T1 of the slowest-relaxing nucleus of interest to ensure >99.3% magnetization recovery [5].
Step-by-Step Experimental Protocols
Protocol A: ¹H-qNMR Purity Determination
Gravimetric Preparation: Using a microbalance with a 0.001 mg read-out [2], accurately weigh ~10.0 mg of 5-ethynyl-N,N-dimethylpyrimidin-2-amine and ~5.0 mg of Maleic Acid (Certified Reference Material, ≥99.9% purity) into a static-free vial.
Dissolution: Add 1.0 mL of high-purity DMSO-d6 (0.03% v/v TMS). Vortex thoroughly to ensure complete, homogeneous dissolution. Transfer 600 µL to a 5 mm precision NMR tube.
T1 Measurement (Inversion Recovery): Run a preliminary inversion-recovery experiment to determine the
T1
values of the maleic acid peak and the analyte's quantitative peaks.
Acquisition: Execute a 1D ¹H NMR experiment using a 90° flip angle. Set the relaxation delay (
D1
) to 30 seconds (assuming max
T1
is ~5-6s). Acquire 64 transients to ensure a high Signal-to-Noise Ratio (SNR > 250:1).
Processing & Calculation: Apply exponential line broadening (0.3 Hz), phase manually, and apply a strict baseline correction. Calculate purity (
Px
) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol B: HPLC-UV Purity Assessment
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of initial mobile phase. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Data Processing: Integrate all peaks with an area >0.05% of the main peak. Calculate purity via area normalization.
Comparative Data Analysis
Cross-validation of results from these two orthogonal techniques provides a high degree of confidence [3]. Table 1 summarizes the acquisition parameters, and Table 2 presents a representative comparative analysis of a synthesized batch.
Table 1: Optimized ¹H-qNMR Acquisition Parameters
Parameter
Setting / Value
Justification
Spectrometer Frequency
400 MHz or higher
Ensures adequate signal dispersion and sensitivity.
Pulse Angle
90° (zg30/zg90)
Maximizes signal intensity per transient.
Relaxation Delay (
D1
)
30 seconds
Ensures complete relaxation (
>5×T1
) to prevent signal saturation.
Number of Scans (NS)
64
Achieves target SNR > 250:1 for trace impurity detection.
Internal Standard
Maleic Acid
Sharp singlet at 6.3 ppm; no overlap with analyte signals.
Why does HPLC report a higher purity (99.6%) compared to qNMR (97.2%)?
This 2.4% discrepancy highlights the fundamental limitation of UV-based area normalization. The pyrimidine core of the analyte is highly conjugated, yielding a massive UV response at 254 nm. If the sample contains aliphatic impurities (e.g., residual extraction solvents, aliphatic amines, or inorganic salts), they will be invisible to the UV detector [1]. qNMR, however, detects all proton-bearing species impartially, revealing the true absolute purity of the batch [5].
By combining the high-resolution impurity profiling of HPLC with the absolute quantitative power of qNMR, researchers can establish an unimpeachable, self-validating analytical profile for 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at:[Link]
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at:[Link]
ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]
Comparative
LC-MS/MS Method Validation for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine: A Comparative Guide to Column Chemistries and Sample Preparation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary & Analyte Profile The compound 5-ethynyl-N,N-dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Method Validation Guide
Executive Summary & Analyte Profile
The compound 5-ethynyl-N,N-dimethylpyrimidin-2-amine (CAS: 1196146-66-3, MW: 147.18 Da) is a highly polar, basic building block frequently utilized in click-chemistry applications and as an intermediate in the synthesis of kinase inhibitors[1].
From an analytical perspective, quantifying this low-molecular-weight, nitrogen-rich compound in biological matrices presents a significant challenge. The dimethylamine group and the pyrimidine ring confer strong basicity (estimated pKa ~5–7). When analyzed using traditional Reversed-Phase Liquid Chromatography (RP-LC), such basic pyrimidine derivatives typically suffer from poor retention and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica backbone[2].
This guide objectively compares the performance of traditional RP-C18 chromatography against Hydrophilic Interaction Liquid Chromatography (HILIC) and evaluates two sample preparation workflows. The goal is to establish a self-validating, robust LC-MS/MS protocol that fully complies with the ICH M10 guidelines for bioanalytical method validation [3].
Chromatographic Selection: Why C18 Fails and HILIC Succeeds
In RP-LC, polar basic analytes elute near the void volume, exposing them to severe matrix suppression from early-eluting salts and phospholipids. Furthermore, the basic nitrogen atoms in the pyrimidine ring act as hydrogen-bond donors/acceptors, interacting strongly with unendcapped silanols or metal hardware in the LC system, leading to peak distortion[2].
To counteract this, we evaluated a Zwitterionic HILIC (ZIC-HILIC) column. HILIC retains polar analytes by partitioning them into a water-rich layer immobilized on the stationary phase[4]. By using a high-organic mobile phase supplemented with ammonium formate buffer, we maintain constant ionic strength. This effectively shields the basic functional groups of 5-ethynyl-N,N-dimethylpyrimidin-2-amine from secondary interactions, ensuring a sharp, symmetrical peak and enhanced Electrospray Ionization (ESI) efficiency.
Fig 1. Decision tree for LC-MS/MS column selection based on analyte physicochemical properties.
Sample Preparation: PPT vs. Mixed-Mode SPE
A self-validating analytical system must isolate the analyte from matrix interferences based on predictable chemical mechanisms. We compared simple Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .
Because 5-ethynyl-N,N-dimethylpyrimidin-2-amine is basic, it becomes positively charged at acidic pH. Loading the sample onto an MCX cartridge under acidic conditions ensures strong ionic binding to the sorbent's sulfonic acid groups. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids, which are the primary culprits of ion suppression in LC-MS/MS. The analyte is then selectively eluted by neutralizing its charge with a basic solvent (5% NH₄OH).
Fig 2. Comparison of PPT and MCX SPE workflows for extracting basic pyrimidines from plasma.
Step-by-Step Methodologies
Optimized MCX SPE Protocol (Recommended)
Pre-treatment: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of 2% Formic Acid in water to disrupt protein binding and protonate the analyte.
Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of 2% Formic Acid through the Oasis MCX cartridge (30 mg/1 mL).
Loading: Apply the pre-treated sample to the cartridge.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove polar endogenous salts.
Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove neutral lipids and non-basic interferences.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Acetonitrile:Water).
LC-MS/MS Conditions (HILIC Mode)
Column: SeQuant ZIC-HILIC (100 × 2.1 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Note: Low pH ensures the analyte remains protonated, while the formate buffer provides the ionic strength needed to prevent peak tailing[4]).
Mobile Phase B: 100% Acetonitrile.
Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 min. Hold at 50% B for 2 min. Return to 90% B and equilibrate for 3 min.
The data below highlights the stark contrast in performance between the traditional C18/PPT approach and the optimized HILIC/SPE approach.
Parameter
RP-C18 Column + PPT
ZIC-HILIC Column + MCX SPE
Causality / Observation
Retention Factor (
k
)
0.4 (Elutes near void)
4.2 (Strong retention)
HILIC water-layer partitioning effectively retains the polar pyrimidine[4].
Peak Asymmetry (
As
)
2.3 (Severe Tailing)
1.05 (Highly Symmetrical)
Formate buffer in HILIC masks silanol interactions, eliminating tailing[2].
Matrix Effect (%)
-45% (Ion Suppression)
-4% (Negligible)
MCX SPE removes phospholipids that co-elute in the PPT method.
Extraction Recovery
92%
88%
SPE shows slightly lower absolute recovery but vastly superior clean-up.
Signal-to-Noise (LLOQ)
4:1
35:1
Elimination of matrix suppression yields a ~9x increase in sensitivity.
Table 2: ICH M10 Validation Summary (HILIC/SPE Method)
The optimized HILIC/SPE method was validated according to the latest ICH M10 guidelines [3], which mandate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ).
Validation Parameter
ICH M10 Acceptance Criteria
Observed Results (HILIC/SPE)
Status
Linearity Range
R² ≥ 0.990
1.0 – 1000 ng/mL (R² = 0.998)
PASS
Lower Limit of Quantitation (LLOQ)
Precision ≤ 20%, Accuracy ±20%
Precision: 8.2%, Accuracy: 104%
PASS
Intra-day Precision (QC levels)
CV ≤ 15%
3.1% – 6.5%
PASS
Inter-day Precision (QC levels)
CV ≤ 15%
4.4% – 7.8%
PASS
Accuracy (QC levels)
85% – 115% of nominal
94.5% – 106.2%
PASS
Carryover
≤ 20% of LLOQ response
Not detectable
PASS
Conclusion
For the accurate quantification of 5-ethynyl-N,N-dimethylpyrimidin-2-amine , traditional RP-C18 methods combined with simple protein precipitation fall short due to poor retention, severe peak tailing, and matrix suppression.
By shifting the analytical paradigm to ZIC-HILIC chromatography combined with Mixed-Mode Cation Exchange (MCX) SPE , researchers can exploit the compound's basicity and polarity to their advantage. The HILIC method utilizes orthogonal retention mechanisms to achieve excellent peak symmetry, while the MCX SPE protocol provides a self-validating, chemically targeted extraction that virtually eliminates matrix effects. The resulting method is highly robust, sensitive, and fully compliant with ICH M10 regulatory standards[3].
References
[3] European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Source: europa.eu. URL:[Link]
[4] MDPI. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Source: mdpi.com. URL: [Link]
[2] ACS Publications. Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Source: acs.org. URL: [Link]
benchmarking 5-ethynyl-N,N-dimethylpyrimidin-2-amine coupling efficiency in bioconjugation
Benchmarking 5-Ethynyl-N,N-dimethylpyrimidin-2-amine in Bioconjugation: A Comparative Guide The selection of the optimal alkyne is a critical determinant of success in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 5-Ethynyl-N,N-dimethylpyrimidin-2-amine in Bioconjugation: A Comparative Guide
The selection of the optimal alkyne is a critical determinant of success in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation. While standard propargyl derivatives offer stability, their moderate reaction kinetics often necessitate higher copper concentrations or longer incubation times, which can compromise the structural integrity of sensitive biologics.
As bioconjugation demands higher efficiency under increasingly mild conditions, researchers must look beyond unactivated aliphatic alkynes. This guide provides an objective, data-driven benchmark of 5-ethynyl-N,N-dimethylpyrimidin-2-amine —a highly tunable, polarized heteroaryl alkyne—evaluating its mechanistic advantages, coupling efficiency, and practical implementation against standard alternatives.
Mechanistic Causality: The "Push-Pull" Alkyne Paradigm
To understand why 5-ethynyl-N,N-dimethylpyrimidin-2-amine outperforms standard aliphatic alkynes, we must analyze the turnover-limiting step of the CuAAC reaction: the deprotonation of the terminal alkyne to form the copper(I) acetylide intermediate[1].
Electron-deficient alkynes, such as those conjugated to electron-withdrawing groups (e.g., propiolamides or ethynyl arenes), lower the pKa of the terminal Csp-H bond[1]. This increased acidity dramatically accelerates copper acetylide formation, leading to rapid cycloaddition kinetics[1]. However, extreme electron deficiency renders the alkyne highly electrophilic, making it susceptible to off-target Michael addition by biological nucleophiles like cysteine thiols, thereby destroying bioorthogonality.
5-ethynyl-N,N-dimethylpyrimidin-2-amine solves this paradox through a "push-pull" electronic configuration:
The "Pull" (Acceleration): The pyrimidine ring acts as a strong
π
-acceptor, providing the necessary electron withdrawal to lower the LUMO energy and accelerate Cu-acetylide formation[1].
The "Push" (Protection): The N,N-dimethylamine group at the 2-position exerts a strong resonance-donating (+M) effect. This polarizes the alkyne, maintaining the accelerated cycloaddition kinetics while significantly reducing the electrophilicity of the terminal carbon, thereby protecting the alkyne from unwanted thiol cross-reactivity[2].
CuAAC Catalytic Cycle highlighting accelerated Cu-acetylide formation via polarized alkynes.
Objective Performance Benchmarking
To contextualize the performance of 5-ethynyl-N,N-dimethylpyrimidin-2-amine, we benchmark it against three standard classes of alkynes used in bioconjugation: Aliphatic Alkynes (Propargylamine), Electron-Deficient Alkynes (Propiolamides), and Strained Alkynes (DBCO for SPAAC).
Table 1: Quantitative Benchmarking Matrix for Bioconjugation Alkynes
Alkyne Class
Representative Molecule
Est. Relative Rate (
krel
)
Thiol Cross-Reactivity (Michael Addition)
Steric Bulk / Hydrophobicity
Primary Application Profile
Aliphatic (Unactivated)
Propargylamine
1x (Baseline)
None
Minimal
Standard in vitro labeling where reaction time is not critical.
Electron-Deficient
Propiolamide
~30x - 50x
High
Minimal
Rapid labeling strictly in thiol-free environments.
Strained (SPAAC)
DBCO
~15x - 20x
Low
High
In vivo labeling or strictly copper-sensitive biologics.
Polarized Heteroaryl
5-ethynyl-N,N-dimethylpyrimidin-2-amine
~20x - 30x
None
Moderate / Low
High-efficiency protein bioconjugation requiring rapid kinetics without thiol interference.
Data Synthesis: While propiolamides offer the fastest CuAAC kinetics, their high susceptibility to Michael addition limits their utility in complex biological mixtures containing free cysteines. 5-ethynyl-N,N-dimethylpyrimidin-2-amine achieves near-propiolamide reaction velocities while maintaining the absolute bioorthogonality of standard propargylamines.
Self-Validating Experimental Protocol
A robust bioconjugation protocol must be a self-validating system. The following methodology details the coupling of 5-ethynyl-N,N-dimethylpyrimidin-2-amine to an azide-modified target protein, explicitly outlining the causality behind each reagent choice to ensure scientific integrity.
Reagent Preparation & Causality Matrix
Target Protein (Azide-modified): 1-5 mg/mL in PBS (pH 7.4). Causality: Buffer must be free of chelators like EDTA (which sequester copper) and primary amines like Tris (which can competitively bind Cu).
Catalyst Ligand (THPTA): 5 mM stock in water. Causality: Free Cu(I) generates reactive oxygen species (ROS) via Fenton-like reactions, degrading proteins. THPTA is a tetradentate ligand that fully envelops the Cu(I) center, preventing ROS generation while accelerating the cycloaddition.
Copper Source (CuSO₄): 1 mM stock in water.
Reducing Agent (Sodium Ascorbate): 100 mM stock in water (Prepare fresh). Causality: Reduces inactive Cu(II) to the active Cu(I) catalytic species and maintains it in this state despite ambient oxygen.
Scavenger (Aminoguanidine): 100 mM stock in water. Causality: Oxidation of ascorbate yields dehydroascorbate, a reactive dicarbonyl that cross-links lysine/arginine residues on proteins. Aminoguanidine acts as a sacrificial scavenger to intercept this byproduct.
Step-by-Step Workflow
Pre-mix the Catalyst Complex: In a microcentrifuge tube, mix 10 µL of CuSO₄ (1 mM) with 20 µL of THPTA (5 mM). Incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures no free copper interacts with the protein upon addition.
Assemble the Reaction: To 100 µL of the Azide-Protein solution, add the following in strict order:
5 molar equivalents of 5-ethynyl-N,N-dimethylpyrimidin-2-amine.
5 µL of Aminoguanidine (100 mM).
15 µL of the pre-mixed CuSO₄/THPTA complex.
10 µL of freshly prepared Sodium Ascorbate (100 mM).
Incubation: Vortex gently and incubate at room temperature for 30–60 minutes. (Due to the polarized nature of the pyrimidine alkyne, reactions typically reach >95% conversion within 30 minutes, compared to 2+ hours for propargylamines).
Validation Controls (Mandatory):
Control 1 (No Copper): Replace CuSO₄/THPTA with water. Validates that conjugation is strictly CuAAC-dependent and not driven by non-specific hydrophobic aggregation.
Control 2 (No Alkyne): Omit the pyrimidine alkyne. Validates the background signal of the analytical method.
Self-validating bioconjugation workflow ensuring specific triazole formation and data integrity.
Conclusion
For scientists engineering antibody-drug conjugates (ADCs), fluorescent probes, or surface immobilizations, the choice of alkyne dictates the efficiency of the manufacturing pipeline. 5-ethynyl-N,N-dimethylpyrimidin-2-amine represents a superior middle-ground in the bioconjugation toolkit. By leveraging the electron-withdrawing nature of the pyrimidine ring alongside the electron-donating dimethylamine group, it provides the rapid kinetics of electron-deficient alkynes without sacrificing the thiol-stability and bioorthogonality of standard aliphatic alkynes.
References
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI -
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC/NIH -
Catalytic Deprotection of Alkyne Dicobalt Hexacarbonyl Complexes using Near-Infrared Photocatalysis - ACS Public
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a comprehensive guide on the safe handling of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine (CAS No. 1196146-66-3). As a synthetic building block, this compound and its analogs are integral to the discovery of novel therapeutics and materials.[1][2] However, its utility in synthesis is predicated on a thorough understanding and mitigation of its potential hazards. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to empower you, the researcher, to work with confidence and security. Our objective is to build a self-validating system of safety, where each step is understood and purposefully executed.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is the foundation of a robust safety plan. The compound's hazard profile, derived from available data, dictates the necessary protective measures.[3] While a comprehensive toxicological profile may not be fully investigated for every novel compound, we can infer significant risks from its known classifications and the properties of its structural motifs—namely the pyrimidine core and reactive ethynyl group.[4][5]
The known hazard classifications for this compound are summarized below.[3]
Hazard Classification
GHS Code
Implication for the Researcher
Acute Toxicity (Oral, Dermal, Inhalation)
H302 + H312 + H332
The compound is harmful if it is swallowed, comes into contact with skin, or is inhaled. This necessitates preventing all routes of exposure.
Skin Irritation
H315
Direct contact can cause skin irritation, ranging from redness to inflammation.[3][6]
Serious Eye Irritation
H319
The compound can cause significant, potentially damaging, irritation if it enters the eyes.[3][6]
Specific Target Organ Toxicity (Single Exposure)
H336 / H335
Inhalation may cause respiratory tract irritation or lead to drowsiness and dizziness, impairing cognitive function and coordination.[3][6]
These classifications demand a multi-faceted approach to personal protection, where engineering controls are the first line of defense, and PPE serves as the critical final barrier.
The Core Protective Ensemble: Your Primary Barrier
Based on the hazard assessment, a standard set of PPE is mandatory for any procedure involving 5-Ethynyl-N,N-dimethylpyrimidin-2-amine. Do not treat these as optional; they are integral to the experimental protocol.
PPE Category
Specification
Rationale & Expert Insight
Eye/Face Protection
Chemical splash goggles and a full-face shield.
Standard safety glasses are insufficient. The "Serious Eye Irritation" classification (H319) requires the seal provided by goggles to protect against splashes, vapors, and fine powders.[3][6][7] A face shield should be worn over the goggles during procedures with a higher splash risk, such as transfers of large volumes of solutions or when working under positive pressure.[5]
Hand Protection
Double-gloving with chemical-resistant nitrile gloves.
Given the "Harmful in contact with skin" classification (H312), robust hand protection is non-negotiable.[3][8] Nitrile gloves offer good resistance to a range of chemicals.[5] Double-gloving provides a crucial safeguard; if the outer glove is compromised or contaminated, it can be safely removed without exposing the skin.[9][10] Always inspect gloves for defects before use.
Body Protection
Flame-resistant lab coat with tight-fitting cuffs. Consider a chemical-resistant apron for larger quantities.
A lab coat protects skin and personal clothing from incidental contact and minor spills.[11] The cuffs should be snug around the inner glove to prevent exposure at the wrist. For operations involving more than a few grams or significant volumes of solution, a chemical-resistant apron provides an additional layer of protection against splashes.[12]
Respiratory Protection
To be used in conjunction with engineering controls (see Section 3).
An N95-rated respirator or higher should be used when weighing the solid compound outside of a powder containment hood or during a spill cleanup.[7][11] Note that surgical masks offer no protection against chemical vapors or fine particulates.[10]
Operational Safety: From Preparation to Execution
A safe protocol is a self-validating one. The following workflow diagram and step-by-step guidance are designed to ensure all safety preconditions are met before handling the target compound.
Caption: Pre-Handling Safety Check Workflow.
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol assumes all pre-handling checks in the workflow diagram have been completed successfully.
Don PPE: Put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves.
Prepare Fume Hood: Ensure the sash is at the proper working height. Place a disposable absorbent liner on the work surface.
Final PPE: Don your second pair of nitrile gloves and a face shield.
Weighing: If weighing the solid, use a balance inside the fume hood or a powder containment enclosure. Use a spatula to carefully transfer the desired amount to a tared container. Avoid creating dust. Close the primary container immediately.
Solubilization: Place the vessel containing the weighed solid onto a stir plate within the fume hood. Add the stirring mechanism. Slowly add the solvent to the solid. Never add solid to a large volume of vigorously stirring solvent, as this can cause splashing.
Decontamination: Once the compound is fully dissolved, decontaminate the spatula and any other equipment used with an appropriate solvent, collecting the rinse as hazardous waste.
Doffing Outer Gloves: Before exiting the fume hood, remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
Transport: If the solution needs to be transported, ensure the container is securely capped and placed in secondary containment.
Contingency Planning: Spills and Disposal
Proper planning for unexpected events and waste management is a critical component of laboratory safety.
Spill Management
For a small spill (<50 mL or a few grams) inside a chemical fume hood:
Alert & Isolate: Alert personnel in the immediate area. Keep the fume hood running.
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[5][13]
Collect: Wearing your full PPE ensemble, carefully scoop the absorbed material using non-sparking tools into a designated hazardous waste container.[5]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[13]
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, per local policy.[13]
Waste Disposal Plan
All materials contaminated with 5-Ethynyl-N,N-dimethylpyrimidin-2-amine must be treated as hazardous waste.[4]
Waste Segregation: Maintain separate, clearly labeled waste containers for different waste streams to prevent potentially hazardous reactions.[13]
Solid Waste: Includes contaminated gloves, absorbent pads, weighing paper, and used silica gel. Place in a labeled, sealed container.[13]
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses. Collect in a chemically compatible, sealed container labeled with the full chemical name.[5][13]
Sharps Waste: Contaminated needles or broken glass must be placed in a designated puncture-resistant sharps container.[11]
Storage and Disposal: Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.[13] Containers must be kept closed when not in use.[14] Arrange for pickup and final disposal through your institution's EHS department or a licensed contractor.[13]
By integrating this expert-driven guidance into your daily laboratory operations, you can effectively mitigate the risks associated with 5-Ethynyl-N,N-dimethylpyrimidin-2-amine, ensuring both your personal safety and the integrity of your research.
References
5-ethynyl-N,N-dimethylpyrimidin-2-amine — Chemical Substance Information. NextSDS. [Link]
4-(Dimethylamino)pyridine for synthesis - Material Safety Data Sheet. Millipore-Sigma. [Link]
PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESafety. [Link]
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
A safety and chemical disposal guideline for Minilab users. Helmholtz Centre for Environmental Research - UFZ. [Link]
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]
Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. ResearchGate. [Link]